Propanol-N, [1-3H]
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Overview
Description
Propanol-N, [1-3H] is a tritiated form of propanol, where the hydrogen atom at the first position is replaced by tritium, a radioactive isotope of hydrogen. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanol-N, [1-3H] can be synthesized through the catalytic hydrogenation of propionaldehyde using tritium gas. The reaction typically involves a catalyst such as palladium on carbon (Pd/C) under controlled conditions to ensure the incorporation of tritium at the desired position.
Industrial Production Methods
Industrial production of propanol, including its tritiated form, often involves the hydroformylation of ethylene to produce propionaldehyde, followed by catalytic hydrogenation. For the tritiated version, tritium gas is used instead of hydrogen gas in the hydrogenation step.
Chemical Reactions Analysis
Types of Reactions
Propanol-N, [1-3H] undergoes typical reactions of primary alcohols, including:
Oxidation: Propanol-N, [1-3H] can be oxidized to propanal or propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: It can react with halogenating agents like phosphorus trichloride to form propyl halides.
Esterification: Reacting with carboxylic acids in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Phosphorus trichloride (PCl3) with catalytic zinc chloride (ZnCl2).
Esterification: Carboxylic acids with sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Propanal or propionic acid.
Substitution: Propyl halides.
Esterification: Propyl esters.
Scientific Research Applications
Propanol-N, [1-3H] is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of propanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of propanol-N, [1-3H] involves its incorporation into biochemical pathways where it can be traced due to its radioactive properties. The tritium label allows researchers to monitor the movement and transformation of the compound within biological systems, providing insights into metabolic pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1-Propanol: A primary alcohol with similar chemical properties but without the radioactive label.
2-Propanol (Isopropanol): An isomer of propanol with different physical properties and uses.
Butanol: A four-carbon alcohol with higher boiling point and different applications.
Uniqueness
Propanol-N, [1-3H] is unique due to its radioactive tritium label, which makes it invaluable for tracing and studying biochemical processes. This property distinguishes it from non-radioactive alcohols like 1-propanol and 2-propanol, which cannot be used for such detailed tracing studies.
Properties
IUPAC Name |
1,1-ditritiopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3T2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-WTJCDBBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.